4-Methoxy-3-nitrobenzoyl chloride

Catalog No.
S1506280
CAS No.
10397-28-1
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-nitrobenzoyl chloride

CAS Number

10397-28-1

Product Name

4-Methoxy-3-nitrobenzoyl chloride

IUPAC Name

4-methoxy-3-nitrobenzoyl chloride

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3

InChI Key

FUXMQFBGQSNVBM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]

Organic Synthesis

Field: Organic Chemistry

Summary: 4-Methoxy-3-nitrobenzoyl chloride is a versatile reagent in organic synthesis. Its unique properties make it an excellent reagent for various reactions, contributing to advancements in organic chemistry.

Methods: The specific methods of application can vary greatly depending on the reaction. Generally, it’s used as a reagent in a reaction mixture, where it reacts with other compounds under specific conditions.

Results: The outcomes can vary greatly depending on the specific reaction. In general, it can help synthesize a wide range of organic compounds.

Drug Development

Field: Pharmaceutical Chemistry

Summary: 4-Methoxy-3-nitrobenzoyl chloride has been used in the synthesis of modified suramin molecules . Suramin is a medication used to treat African sleeping sickness and river blindness .

Methods: It’s used as a starting material in the synthesis of the modified suramin molecule . The specific procedures and parameters can vary depending on the synthesis protocol .

Results: The result is a modified suramin molecule, which could potentially have improved therapeutic properties .

Material Science

Field: Material Science

Summary: Thiourea Doped 4-Nitrobenzoyl Chloride (4NBC) Single Crystals have been grown using a solution growth method . These crystals have found vast applications in electronic devices as good nonlinear materials .

Methods: The crystals are grown from aqueous solutions by a slow evaporation technique . The cell parameters of the grown crystals were determined by the single crystal XRD technique .

Results: The grown crystals have been characterized and found to have good hardness and thermal stability . The SHG efficiency of the single crystal was tested to assess by using Kurtz-Perry powder method .

Synthesis of 4-Chloro-4-methoxy-3-nitrobenzophenone

Summary: 4-Methoxy-3-nitrobenzoyl chloride can be used in the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .

Methods: The specific methods of application can vary greatly depending on the reaction. Generally, it’s used as a reagent in a reaction mixture, where it reacts with other compounds under specific conditions .

Results: The outcome is the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .

Acylation of Deactivated Amines

Summary: 4-Methoxy-3-nitrobenzoyl chloride can be used as an acylation reagent for the acylation reaction of the deactivated amines (2-aminopyrimidine, aminopyrazine) .

Results: The outcome is the acylation of deactivated amines .

Synthesis of 4-Amino-1,5-naphthalenedisulphonate Acid Monosodium Salt

Summary: 4-Methoxy-3-nitrobenzoyl chloride has been used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt . This is an intermediate employed in the synthesis of modified suramin molecule .

Methods: It’s used as a starting material in the synthesis of the 4-amino-1,5-naphthalenedisulphonate acid monosodium salt . The specific procedures and parameters can vary depending on the synthesis protocol .

Results: The result is a 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, which could potentially have improved therapeutic properties .

4-Methoxy-3-nitrobenzoyl chloride is an aromatic acyl chloride with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol. It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzoyl chloride structure. The compound is recognized for its reactive properties, particularly due to the presence of the acyl chloride functional group, which makes it useful in various

, including:

  • Nucleophilic Acyl Substitution: This reaction involves nucleophiles attacking the carbonyl carbon of the acyl chloride, leading to the formation of carboxylic acids or esters.
  • Formation of Amines: Reaction with amines can generate corresponding amides, which are important in synthesizing pharmaceuticals and agrochemicals.
  • Thermal Decomposition: Under specific conditions, it can undergo decomposition, producing hazardous gases such as hydrogen chloride and nitrogen oxides. Reports indicate that heating this compound can lead to violent explosions due to its instability at elevated temperatures .

While specific biological activity data for 4-methoxy-3-nitrobenzoyl chloride is limited, compounds with similar structures often exhibit significant biological properties. For instance, nitro-substituted aromatic compounds are known to possess antimicrobial and anticancer activities. The methoxy group may also enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological systems.

The synthesis of 4-methoxy-3-nitrobenzoyl chloride typically involves:

  • Starting Material: 3-Nitro-4-methoxybenzoic acid.
  • Reagents: Thionyl chloride is commonly used to convert the carboxylic acid into the corresponding acyl chloride.
  • Procedure: The reaction is generally carried out under reflux conditions to facilitate the conversion while removing by-products such as sulfur dioxide and hydrochloric acid .

The reaction can be summarized as follows:

3 Nitro 4 methoxybenzoic acid+Thionyl chloride4 Methoxy 3 nitrobenzoyl chloride+SO2+HCl\text{3 Nitro 4 methoxybenzoic acid}+\text{Thionyl chloride}\rightarrow \text{4 Methoxy 3 nitrobenzoyl chloride}+\text{SO}_2+\text{HCl}

4-Methoxy-3-nitrobenzoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used in studies involving acylation reactions and as a reagent for introducing functional groups into organic molecules.
  • Material Science: Potential applications in developing polymers or materials with specific properties due to its reactive nature.

Interaction studies involving 4-methoxy-3-nitrobenzoyl chloride primarily focus on its reactivity with nucleophiles. These studies help understand how this compound can be utilized in synthesizing more complex molecules. Additionally, research on its thermal stability and decomposition products is crucial for safety assessments during handling and storage.

Several compounds share structural similarities with 4-methoxy-3-nitrobenzoyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃Lacks methoxy group; simpler structure
4-Chloro-3-nitrobenzoyl ChlorideC₈H₆ClNO₃Contains chlorine instead of methoxy; used in similar reactions
4-Methyl-3-nitrobenzoyl ChlorideC₈H₆ClNO₃Contains a methyl group; differing reactivity

Uniqueness of 4-Methoxy-3-nitrobenzoyl Chloride:
The presence of both methoxy and nitro groups distinguishes this compound from others, potentially enhancing its reactivity and biological activity compared to similar compounds without these substituents.

XLogP3

2.2

Wikipedia

4-Methoxy-3-nitrobenzoyl chloride

Dates

Modify: 2023-08-15

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